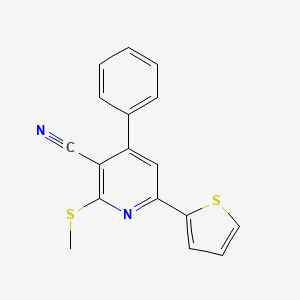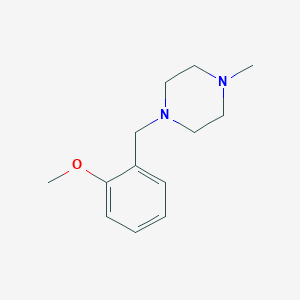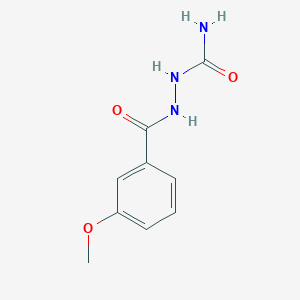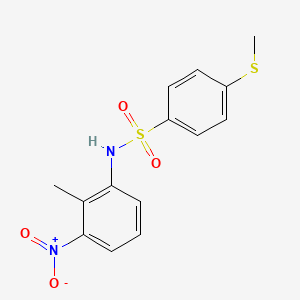![molecular formula C16H9F3N2O3 B5783952 2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)
2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide, also known as TFB or TFB-1, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various studies due to its unique properties and mechanism of action.
Mechanism of Action
2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide-1 inhibits the activity of PARP-1 by binding to its catalytic domain. PARP-1 is a protein that is involved in DNA repair and is activated in response to DNA damage. When PARP-1 is activated, it consumes NAD+ and produces poly(ADP-ribose) (PAR) chains that recruit other DNA repair proteins to the site of damage. This compound-1 inhibits this process by binding to the catalytic domain of PARP-1 and preventing the formation of PAR chains.
Biochemical and Physiological Effects:
This compound-1 has been shown to induce cell death in cancer cells by inhibiting the activity of PARP-1. This leads to the accumulation of DNA damage and eventually cell death. This compound-1 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound-1 has been shown to reduce inflammation and oxidative stress in various studies.
Advantages and Limitations for Lab Experiments
One advantage of 2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide-1 is its ability to inhibit the activity of PARP-1, which makes it a promising candidate for cancer treatment. Additionally, this compound-1 has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one limitation of this compound-1 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide-1 in scientific research. One potential direction is the development of this compound-1 as a cancer treatment. This compound-1 has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another potential direction is the use of this compound-1 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound-1 has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of these diseases. Further studies are needed to determine the efficacy of this compound-1 in these diseases. Additionally, this compound-1 could be used in combination with other drugs to enhance their efficacy in various diseases.
Synthesis Methods
The synthesis of 2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide-1 involves the reaction of 3-(4-oxo-4H-3,1-benzoxazin-2-yl)aniline with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a suitable solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound-1.
Scientific Research Applications
2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide-1 has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of a protein called PARP-1, which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and eventually cell death. This compound-1 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound-1 has been used in studies related to neurodegenerative diseases, inflammation, and oxidative stress.
properties
IUPAC Name |
2,2,2-trifluoro-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)15(23)20-10-5-3-4-9(8-10)13-21-12-7-2-1-6-11(12)14(22)24-13/h1-8H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGBZSHMLUCCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)

![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)

![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)


![5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)

![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)